Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: This compound is similar in structure but contains an amino group instead of a pyrimidine moiety.
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring but differ in the substituents attached to the ring.
Uniqueness
Methyl 2-(pyrimidin-2-yl)thiophene-3-carboxylate is unique due to the presence of both a thiophene ring and a pyrimidine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-pyrimidin-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)7-3-6-15-8(7)9-11-4-2-5-12-9/h2-6H,1H3 |
InChI Key |
LUDDIKAXSBZGSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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